3-(1H-pyrrol-1-yl)propanoic acid

Catalog No.
S565967
CAS No.
89059-06-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrrol-1-yl)propanoic acid

CAS Number

89059-06-3

Product Name

3-(1H-pyrrol-1-yl)propanoic acid

IUPAC Name

3-pyrrol-1-ylpropanoic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)

InChI Key

RZJWSGHNRLPGHP-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CCC(=O)O

Synonyms

N-(2-carboxyethyl)pyrrole

Canonical SMILES

C1=CN(C=C1)CCC(=O)O

The exact mass of the compound 3-(1H-pyrrol-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(1H-pyrrol-1-yl)propanoic acid (CAS 89059-06-3), frequently designated as 1-(2-carboxyethyl)pyrrole or pyrrole-1-propionic acid, is a bifunctional electroactive monomer primarily procured for the synthesis of functionalized conducting polymers. The molecule features a polymerizable pyrrole ring coupled to a terminal carboxylic acid via a three-carbon aliphatic spacer. This structural configuration allows it to undergo chemical or electrochemical oxidative polymerization, forming polyanionic films. In industrial and advanced laboratory procurement, this compound is selected over inert structural analogs because its pendant carboxylate groups serve as direct, high-efficiency anchoring sites for the covalent immobilization of biomolecules, nanomaterials, and secondary polymer grafts via standard carbodiimide (EDC/NHS) coupling chemistries [1].

Substituting 3-(1H-pyrrol-1-yl)propanoic acid with unsubstituted pyrrole or shorter-chain analogs (e.g., 3-pyrroleacetic acid) fundamentally compromises device stability and functionalization capacity. While unsubstituted pyrrole yields highly conductive polypyrrole (PPy) films, it lacks reactive functional groups, forcing manufacturers to rely on the physical entrapment of enzymes or antibodies during electropolymerization. This physical doping inevitably leads to biomolecule leaching, signal degradation, and poor long-term stability in continuous monitoring applications. Conversely, while C-substituted or shorter-chain N-substituted pyrroles offer functional handles, the specific three-carbon propanoic acid spacer in CAS 89059-06-3 provides optimal steric flexibility. This spacer length minimizes steric hindrance during bulky enzyme conjugation while maintaining a sufficiently short electron-tunneling distance to the conductive polymer backbone, a balance that generic substitutes fail to achieve [1].

Covalent Enzyme Immobilization Efficiency vs. Physical Entrapment

In the fabrication of implantable biotransducers, the method of enzyme integration dictates long-term performance. When Glucose Oxidase (GOx) is covalently monomerized using 3-(1H-pyrrol-1-yl)propanoic acid prior to electropolymerization, the resulting functionalized polymer network exhibits significantly higher intrinsic electrode activity compared to baseline systems. Specifically, native GOx physically entrapped within an unfunctionalized polypyrrole (PPy) membrane suffers from leaching and conformational restriction, whereas the N-substituted pyrrole-propionic acid system covalently anchors the enzyme, maintaining active site accessibility and yielding superior maximum catalytic current densities [1].

Evidence DimensionEnzyme electrode activity and stability
Target Compound DataPoly(pyrrole-1-propionic acid) with covalently bound GOx
Comparator Or BaselineUnmodified polypyrrole with physically entrapped GOx
Quantified DifferenceCovalent anchoring yields higher maximum current and prevents enzyme leaching compared to physical entrapment.
ConditionsElectropolymerized microdisc electrode arrays in physiological buffer.

Procuring this functionalized monomer is essential for manufacturing continuous biosensors where enzyme leaching would otherwise cause premature device failure.

Permselectivity and Anionic Interference Exclusion

For electrochemical sensors operating in complex biological fluids, the matrix must reject electroactive interferents. Electropolymerized films of 3-(1H-pyrrol-1-yl)propanoic acid (pPPA) possess a strong polyanionic character at physiological pH due to the dense array of deprotonated carboxylate groups. When compared to bare or unmodified conductive electrodes, the pPPA film demonstrates extreme permselectivity. It effectively repels high concentrations (up to 100 mM) of endogenous anionic interferents such as ascorbic acid and uric acid, enabling the selective, low-limit detection of target analytes like dopamine (down to 50 nM) without surface fouling [1].

Evidence DimensionElectroactive interference exclusion
Target Compound DataElectropolymerized pPPA film
Comparator Or BaselineBare boron-doped diamond (BDD) or unmodified PPy
Quantified DifferenceComplete exclusion of 100 mM ascorbic/uric acid, maintaining 50 nM dopamine sensitivity.
ConditionsCyclic voltammetry and amperometry in physiological conditions (pH 7.4).

Buyers developing neurochemical sensors or blood-contacting electrodes must select this monomer to inherently block background noise from common biological acids.

Immunosensor Detection Limits via EDC/NHS Covalent Bonding

The terminal carboxylic acid of 3-(1H-pyrrol-1-yl)propanoic acid allows for highly efficient carbodiimide crosslinking of antibodies, directly impacting assay sensitivity. When utilized as the immobilization matrix for anti-mouse IgG, the covalently bonded pPPA immunosensor achieved a detection limit of 20 pg/mL in optimized buffer conditions, exhibiting a broad dynamic range spanning 5 orders of magnitude. In contrast, attempts to physically entrap the same probes within the polymer matrix yielded inferior detection limits and higher background noise, proving that the covalent handle is strictly required for ultra-sensitive point-of-care diagnostics[1].

Evidence DimensionLimit of Detection (LOD) for IgG
Target Compound DataCovalently bonded IgG on pPPA film
Comparator Or BaselinePhysically entrapped IgG in polymer matrix
Quantified DifferenceCovalent bonding achieved an LOD of 20 pg/mL, significantly outperforming non-covalent entrapment.
ConditionsAmperometric immunoassay using p-aminophenyl phosphate substrate at pH 9.6.

Justifies the procurement of this specific monomer for diagnostic platforms requiring picogram-level sensitivity and high reproducibility.

Monomer Concentration Impact on Charge Transfer Resistance

While 3-(1H-pyrrol-1-yl)propanoic acid provides essential functional groups, its N-substitution inherently disrupts the planarity of the polypyrrole backbone, creating a trade-off with electrical conductivity. Optimization studies on graphene screen-printed electrodes reveal that increasing the monomer concentration beyond 5 mM or exceeding 5 cyclic voltammetry cycles during electropolymerization leads to excessive polymer thickness. This over-polymerization disrupts electron transfer, resulting in a sharp increase in charge transfer resistance (Rct) and a drop in the current response. Therefore, it is critical to procure and apply this monomer in strictly controlled, low-concentration regimes (e.g., copolymerization) to balance carboxylic group density with baseline conductivity [1].

Evidence DimensionCharge transfer resistance (Rct) and conductivity
Target Compound DataOptimized pPPA deposition (≤ 5 mM, ≤ 5 cycles)
Comparator Or BaselineOver-polymerized pPPA (> 5 mM)
Quantified DifferenceConcentrations > 5 mM cause Rct to increase significantly, degrading the electroanalytical current response.
ConditionsElectrochemical impedance spectroscopy (EIS) on graphene screen-printed electrodes.

Informs the buyer's formulation strategy, dictating that this monomer should be used as a surface-functionalizing layer or co-monomer rather than a thick bulk conductor.

Implantable Glucose and Lactate Biotransducers

Selected as the primary functional monomer to covalently anchor oxidoreductase enzymes via EDC/NHS chemistry, preventing enzyme leaching and extending the operational lifespan of continuous in vivo monitoring devices [1].

Point-of-Care Electrochemical Immunosensors

Utilized to electropolymerize ultra-thin, carboxyl-rich recognition layers on screen-printed electrodes, enabling rapid, high-density coupling of antibodies for picogram-level biomarker detection [1].

Permselective Neurotransmitter Microelectrodes

Applied as a selective polymeric coating on neural probes to electrostatically repel anionic interferents (like ascorbic acid and uric acid) while allowing the precise quantification of cationic neurotransmitters such as dopamine [1].

Biodegradable Conductive Graft Copolymers

Procured as a reactive macromonomer initiator to graft biodegradable polyesters (e.g., polycaprolactone or polyhydroxybutyrate) onto a conductive polypyrrole backbone, creating electroactive scaffolds for tissue engineering [1].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89059-06-3

Wikipedia

3-(1H-pyrrol-1-yl)propanoic acid

Dates

Last modified: 08-15-2023

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